molecular formula C17H15NO5 B14959925 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine

N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine

Cat. No.: B14959925
M. Wt: 313.30 g/mol
InChI Key: QWHQRWSTIDVINF-SECBINFHSA-N
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Description

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a hydroxy group, a keto group, and a benzo[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then further reacted under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzo[c]chromen-6-one derivatives, while reduction of the keto group may produce benzo[c]chromen-6-ol derivatives.

Scientific Research Applications

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID can be compared with other benzo[c]chromene derivatives and coumarin compounds:

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(2R)-2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]propanoic acid

InChI

InChI=1S/C17H15NO5/c1-9(16(20)21)18-8-13-14(19)7-6-11-10-4-2-3-5-12(10)17(22)23-15(11)13/h2-7,9,18-19H,8H2,1H3,(H,20,21)/t9-/m1/s1

InChI Key

QWHQRWSTIDVINF-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O

Origin of Product

United States

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